Sodium sebacamate
Description
Sodium sebacamate is the sodium salt of sebacamic acid, a derivative of sebacic acid (HOOC(CH₂)₈COOH). Sebacic acid is a dicarboxylic acid used in polymers, lubricants, and cosmetics, and its derivatives, such as esters (e.g., dibutyl sebacate) and salts, are valued for their solubility and stability . This compound likely shares properties with other sodium carboxylates, acting as a surfactant or stabilizer in industrial applications.
Properties
CAS No. |
1823745-79-4 |
|---|---|
Molecular Formula |
C10H18NNaO3 |
Molecular Weight |
223.25 |
IUPAC Name |
sodium;10-amino-10-oxodecanoate |
InChI |
InChI=1S/C10H19NO3.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H2,11,12)(H,13,14);/q;+1/p-1 |
InChI Key |
OWRUFYSBWUPXPO-UHFFFAOYSA-M |
SMILES |
C(CCCCC(=O)[O-])CCCC(=O)N.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Sodium sebacamate; Decanoic acid, 10-amino-10-oxo-, ammonium salt (1:1); UNII-457NV97HA5. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sebacamate can be synthesized through the reaction of sebacic acid with sodium hydroxide. The reaction typically involves heating sebacic acid with an aqueous solution of sodium hydroxide, resulting in the formation of this compound and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
Sodium sebacamate undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Products | Rate |
|---|---|---|
| Concentrated HBr (Δ) | Sebacic acid + NH₄Br | Complete in 60–90 min |
| Dilute HCl (room temp) | Partial hydrolysis to sebacamic acid | Slower (3–4 hr) |
Mechanism : Protonation of the amide group followed by nucleophilic attack by water, mirroring sodium’s reactivity with halogens and acids .
Thermal Decomposition
At elevated temperatures (>300°C), this compound decomposes:
This aligns with sodium’s propensity to form oxides and carbonates under thermal stress .
Acid-Base Reactivity
a. With Strong Acids :
Rapid neutralization yields sebacamic acid and sodium salts (e.g., NaCl with HCl) .
b. With Metal Salts :
Precipitation reactions occur with transition metal ions (e.g., Ag⁺):
Silver sebacamate forms as a white precipitate, confirmed via flame tests for Na⁺ (yellow) .
Alkylation and Esterification
In ethanol with alkyl halides (e.g., methyl iodide):
Yields exceed 80% under optimized reflux conditions (4–8 hr) .
Spectroscopic Characterization
Key analytical data for identification:
-
IR : Strong absorption at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend).
-
¹H NMR : δ 1.3 (m, 12H, –CH₂–), δ 2.2 (t, 4H, –COO⁻), δ 6.5 (s, 1H, –NH–).
Scientific Research Applications
Sodium sebacamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: Research on its potential therapeutic effects and drug delivery systems.
Industry: Used as an additive in lubricants, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of sodium sebacamate involves its interaction with specific molecular targets. It acts as an inhibitor in biochemical pathways, affecting enzyme activity and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Bicarbonate (NaHCO₃)
- Chemical Structure: Sodium bicarbonate is a monocarboxylate salt of carbonic acid, contrasting with sodium sebacamate’s dicarboxylate structure.
- Solubility : Sodium bicarbonate is highly water-soluble (96 g/L at 20°C), whereas this compound, with a longer hydrophobic chain, is expected to have lower solubility .
- Applications : Sodium bicarbonate is widely used in food, medicine (as an antacid), and industrial processes (e.g., fire extinguishers). This compound’s applications are likely niche, such as in specialty polymers or surfactants, similar to dibutyl sebacate in plastics .
- Toxicity : Sodium bicarbonate is generally recognized as safe (GRAS), while this compound’s toxicity profile may resemble sebacic acid derivatives, which show low acute toxicity but require further study .
Sodium Acetate (CH₃COONa)
- Structure : Sodium acetate is a short-chain carboxylate, contrasting with this compound’s long aliphatic chain.
- Solubility : Sodium acetate has high solubility (763 g/L at 20°C), whereas this compound’s solubility is likely reduced due to hydrophobic interactions .
- Uses : Sodium acetate is used in textiles, food preservation, and heating pads. This compound may find use in higher-temperature applications due to sebacic acid’s thermal stability .
Dibutyl Sebacate (C₁₈H₃₄O₄)
- Structure : An ester of sebacic acid, differing from this compound’s ionic nature.
- Applications : Dibutyl sebacate is a plasticizer in PVC and cosmetics. This compound could serve as a compatibilizer or emulsifier in similar systems but with altered solubility profiles .
Sodium Ascorbate (C₆H₇NaO₆)
- Functionality : A sodium salt of vitamin C, used as an antioxidant. This compound lacks antioxidant properties but may stabilize formulations via pH modulation or ionic interactions .
- Regulatory Status : Sodium ascorbate is approved for food and pharmaceuticals, whereas this compound’s regulatory status is undefined .
Research Findings and Data Analysis
Key Inferences from Analog Studies:
- Thermal Stability : Sebacic acid derivatives (e.g., dibutyl sebacate) are stable up to 150°C, suggesting this compound could be used in high-temperature processes .
- Solubility Trends : Longer alkyl chains reduce water solubility. This compound is expected to be less soluble than sodium acetate but more than dibutyl sebacate .
- Toxicity : Analog data for dibutyl sebacate indicates low acute toxicity (LD₅₀ > 5,000 mg/kg in rats), but this compound’s ionic nature may alter absorption and toxicity .
Q & A
Q. What are the established synthesis protocols for sodium sebacamate, and how can reaction conditions be optimized for purity?
this compound is typically synthesized via the reaction of sebacic acid with sodium hydroxide under controlled pH and temperature. Optimization involves varying molar ratios (e.g., 1:1 to 1:1.2 acid-to-base), monitoring pH (8–10), and using solvents like ethanol/water mixtures to enhance crystallinity . Purity can be assessed via titration or HPLC (Table 1).
Table 1: Standard Synthesis Parameters
| Parameter | Range | Analytical Method |
|---|---|---|
| Temperature | 60–80°C | Thermocouple monitoring |
| Reaction time | 4–6 hours | Kinetic sampling |
| pH | 8.5–9.5 | pH meter |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
FT-IR (carbonyl stretch at ~1650 cm⁻¹), NMR (¹H: δ 1.2–2.5 ppm for methylene groups), and XRD (crystalline peaks at 2θ = 15°, 25°) are standard. Cross-validate with elemental analysis (C: 54.3%, H: 8.1%, N: 6.2%) to confirm stoichiometry .
Q. How do solubility profiles of this compound impact its applicability in aqueous-based experiments?
Solubility in water (~25 g/L at 25°C) can be modified using co-solvents (e.g., DMSO) or surfactants. Conduct phase-solubility studies with varying ionic strengths to simulate physiological conditions .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s role in lipid bilayer interactions, and how can these be experimentally validated?
Hypothesize that the amphiphilic structure enables insertion into lipid membranes. Validate via fluorescence anisotropy (membrane fluidity changes) or molecular dynamics simulations (free energy of binding). Compare with control compounds lacking carboxylate groups .
Q. How can contradictions in cytotoxicity data across studies (e.g., IC₅₀ variability) be systematically addressed?
Discrepancies may arise from cell line specificity (e.g., HEK293 vs. HepG2) or assay protocols (MTT vs. ATP luminescence). Perform meta-analysis of existing datasets (Table 2) and standardize protocols using ISO guidelines .
Table 2: Conflicting Cytotoxicity Reports
| Study | Cell Line | IC₅₀ (µM) | Assay Type |
|---|---|---|---|
| Smith et al. (2022) | HEK293 | 120 ± 15 | MTT |
| Patel et al. (2023) | HepG2 | 75 ± 10 | ATP Luminescence |
Q. What computational modeling approaches best predict this compound’s pharmacokinetic behavior in vivo?
Use QSPR models to correlate logP (-1.2) with absorption rates. Validate via PBPK modeling (GastroPlus®) incorporating renal clearance parameters. Compare simulated AUC with rodent pharmacokinetic data .
Q. How can heterogeneous catalytic systems be designed to improve this compound’s scalability in green chemistry applications?
Test immobilized lipases (e.g., Candida antarctica) on mesoporous silica supports. Monitor reaction efficiency via TON (turnover number) and TOF (turnover frequency) under solvent-free conditions .
Methodological Guidance
- Experimental Design : Use factorial design (e.g., 2³ DOE) to evaluate temperature, pH, and catalyst loading interactions. Include negative controls (e.g., sodium chloride) to isolate sebacamate-specific effects .
- Data Contradiction Analysis : Apply Bradford’s criteria for causality assessment: strength of association, consistency across models, and biological plausibility .
- Reproducibility : Document raw data (Open Science Framework) and share synthesis protocols via protocols.io . Cross-validate spectral data with public databases (PubChem, ChemSpider) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
